molecular formula C17H19N3O4S B12410990 5-Hydroxy Omeprazole-D3

5-Hydroxy Omeprazole-D3

Cat. No.: B12410990
M. Wt: 364.4 g/mol
InChI Key: CMZHQFXXAAIBKE-WVALGTIDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Omeprazole-D3 involves the incorporation of deuterium atoms into the 5-Hydroxy Omeprazole molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Omeprazole-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and transformation into other metabolites .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products are important for understanding the compound’s metabolism and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a reference standard in analytical studies. This labeling also provides insights into the metabolic pathways and pharmacokinetics of Omeprazole, making it a valuable tool in scientific research .

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

364.4 g/mol

IUPAC Name

[4-methoxy-5-methyl-6-[(4,5,7-trideuterio-6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]pyridin-3-yl]methanol

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i4D,5D,6D

InChI Key

CMZHQFXXAAIBKE-WVALGTIDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO)[2H])OC)[2H]

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC

Origin of Product

United States

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